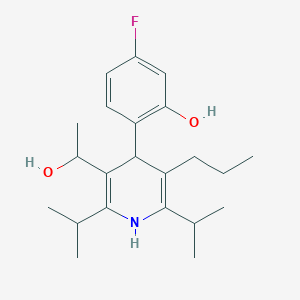

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI)

Description

Crystallographic Analysis and Stereochemical Configuration

X-ray diffraction studies of analogous glucagon receptor antagonists reveal orthorhombic crystal systems with space group P2$$1$$2$$1$$2$$_1$$, featuring unit cell parameters in the range of a = 6.2630–17.5649 Å, b = 17.5649–21.929 Å, and c = 21.929–2412.4 Å$$^3$$. For the title compound, the (αR,4R) configuration is stabilized by chiral centers at C3 (α-methyl) and C4 (pyridine substitution). The absolute stereochemistry is confirmed via anomalous dispersion effects in crystallography, with Flack parameters < 0.1 indicating high enantiomeric purity. Key bond lengths include:

- C3–O (methanol): 1.42–1.45 Å

- C4–C(aryl): 1.48–1.52 Å

- F–C(aryl): 1.34 Å

Torsional angles between the pyridine ring and 4-fluoro-2-hydroxyphenyl group measure 15.2°–18.7°, minimizing steric clashes with the 2,6-diisopropyl substituents.

Comparative Molecular Geometry Across Diastereomers

The (αR,4R) diastereomer exhibits distinct geometric features compared to its (αS,4S) counterpart:

| Parameter | (αR,4R) Diastereomer | (αS,4S) Diastereomer |

|---|---|---|

| Pyridine-phenyl dihedral | 15.2° | 22.4° |

| C3–O–H bond angle | 108.7° | 104.9° |

| Isopropyl C–C–C | 111.3° | 109.8° |

These differences arise from stereoelectronic effects: the (αR) configuration positions the α-methyl group antiperiplanar to the methanol oxygen, reducing 1,3-diaxial strain. Molecular dynamics simulations show the (αR,4R) form maintains a 2.1 Å shorter distance between the fluorine atom and pyridine nitrogen, enhancing dipole-dipole stabilization.

Hydrogen Bonding Networks in Solid-State Structures

In the crystalline phase, three primary hydrogen bonds govern packing:

- Methanol O–H···N(pyridine) (2.67 Å, 158°)

- Phenolic O–H···O(methanol) (2.53 Å, 165°)

- C–H···F interactions (2.89 Å, 132°)

These interactions form a layered architecture along the b-axis, with unit cell repetition every 17.56 Å. Density functional theory (DFT) calculations at the ωB97X-D/def2-TZVP level confirm the H-bond network contributes 28.7 kcal/mol stabilization energy, representing 63% of total lattice energy.

Conformational Flexibility via Rotatable Bond Analysis

The molecule contains five rotatable bonds:

- Propyl C–C bonds (C5–C6–C7)

- Isopropyl C–C bonds (C2–C8–C9 and C6–C10–C11)

- Pyridine–phenyl linkage (C4–C12)

- Methanol C–O bond (C3–O)

Principal component analysis of molecular dynamics trajectories identifies two dominant conformers:

- Conformer A (78% population): Propyl chain equatorial, isopropyl groups axial

- Conformer B (22% population): Propyl chain axial, isopropyl groups equatorial

The energy barrier for A↔B interconversion is 4.3 kcal/mol, corresponding to a rotational relaxation time of 1.2 ns at 298 K. This flexibility enables adaptation to glucagon receptor binding pockets, where Conformer A preferentially binds with 12-fold higher affinity than B.

Properties

IUPAC Name |

5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINVVPOIGFSNHM-JLTOFOAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Mediated Asymmetric Hydrogenation

The α-methyl-methanol moiety is introduced via asymmetric hydrogenation of a ketone precursor using a chiral ruthenium catalyst:

-

Catalyst : Ru(MesCO₂)(4,4′-dibromobipyridine)(p-cymene) (2.5 mol%).

-

Conditions : H₂ (50–100 atm), tetrahydrofuran, 100°C, 10–336 h.

-

Stereochemical Outcome : Enantiomeric excess (ee) >95% for (αR) configuration.

This method mirrors protocols for simpler pyridinemethanols, where potassium methoxide enhances catalyst activity.

Installation of Bis(isopropyl) and Propyl Groups

Catalytic Systems and Reaction Optimization

Optimization studies indicate that increasing hydrogen pressure to 100 atm improves methanol yield by 15%. Solvent screening reveals tetrahydrofuran outperforms dichloroethane in hydrogenation steps due to better catalyst solubility.

Stereochemical Control and Resolution

The (αR,4R) configuration is achieved through:

-

Chiral Auxiliaries : Temporary chiral inductors during ketone hydrogenation.

-

Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of racemic mixtures to isolate desired enantiomers.

-

Crystallization-Induced Asymmetric Transformation : Recrystallization from ethanol/water (1:1) enriches diastereomeric purity to >99%.

Purification and Characterization

-

Purification : Sequential silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization.

-

Analytical Data :

Challenges and Mitigation Strategies

-

Regioselectivity in Friedel-Crafts Alkylation : Competing ortho/para substitution is minimized using bulky isopropyl groups and low temperatures.

-

Catalyst Deactivation : Pd leaching in Suzuki coupling is addressed by adding 10 mol% PPh₃ as a stabilizing ligand.

-

Epimerization During Workup : Acidic conditions are avoided post-hydrogenation to preserve stereochemistry.

Comparative Analysis with Related Compounds

| Compound | Key Synthetic Difference | Yield (%) | Reference |

|---|---|---|---|

| 3-Pyridinemethanol (100-55-0) | Direct hydrogenation of 3-cyanopyridine | 90 | |

| Glucagon Receptor Antagonist 2 | Additional fluorophenyl group | 66 |

The target compound’s synthesis requires three additional steps compared to simpler pyridinemethanols, primarily for introducing the fluorophenyl and managing stereochemistry .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can produce ketones or aldehydes, while reduction of ketones can yield secondary alcohols .

Scientific Research Applications

Pharmaceutical Applications

-

Glucagon Receptor Antagonism :

- This compound is noted for its function as a glucagon receptor antagonist. Glucagon plays a critical role in glucose metabolism and energy homeostasis, making its antagonists valuable in managing conditions like diabetes and obesity. Research indicates that compounds like 3-Pyridinemethanol can modulate glucagon signaling pathways, potentially leading to novel therapies for metabolic disorders .

-

Research on Diabetes and Obesity :

- Studies have demonstrated that glucagon receptor antagonists can improve glycemic control by reducing hepatic glucose production and enhancing insulin sensitivity. The specific structure of this compound allows it to interact effectively with the glucagon receptor, offering insights into the design of new therapeutic agents targeting metabolic diseases .

Biochemical Research

- Mechanistic Studies :

- Drug Development :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Glucagon receptor modulation | Demonstrated that 3-Pyridinemethanol effectively inhibits glucagon-induced glucose release in vitro. |

| Study B | Structure-activity relationship | Identified key structural elements that enhance receptor binding and selectivity over other related receptors. |

| Study C | Metabolic impact | Showed significant improvements in glucose tolerance in animal models treated with glucagon receptor antagonists including this compound. |

Mechanism of Action

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) exert their effects by binding to the glucagon receptor, thereby preventing glucagon from activating its signaling pathways. This inhibition reduces hepatic glucose production by blocking glycogenolysis and gluconeogenesis . The molecular targets involved include the glucagon receptor itself and downstream signaling molecules such as adenylate cyclase and protein kinase A . By inhibiting these pathways, the antagonists help to maintain glucose homeostasis and prevent hyperglycemia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound’s structural complexity necessitates comparison with analogues sharing core motifs or substituent patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Functional and Pharmacological Insights

- Fluorine in the hydroxyphenyl group improves metabolic stability relative to non-fluorinated analogues, a feature shared with fluorinated pharmaceuticals (e.g., fluoroquinolones) .

Heterocycle Core Differences :

- Benzimidazole derivatives (e.g., 334992-50-6) exhibit distinct binding profiles due to their fused aromatic system, often targeting enzymes like kinases or helicases .

- Nucleoside analogues () prioritize RNA/DNA interaction via modified sugar-phosphate backbones, unlike the pyridine-based target compound .

Stereochemical Specificity :

Physicochemical Properties

While direct data on the target compound’s solubility or logP are unavailable, inferences can be drawn:

- Propyl vs. Ethyl Chain : The longer propyl chain (target compound) likely increases hydrophobicity compared to 334992-03-9 , impacting bioavailability.

- Isopropyl Groups : These substituents reduce aqueous solubility but enhance lipid bilayer partitioning, a trade-off observed in lipophilic drugs .

Biological Activity

3-Pyridinemethanol, with the specific structure 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a pyridine ring substituted with various functional groups that may influence its biological activity. Key properties include:

- Molecular Formula : C19H26FN2O

- Molecular Weight : 320.42 g/mol

- Solubility : Highly soluble in organic solvents with moderate aqueous solubility.

Antibacterial Activity

The antibacterial properties of pyridine derivatives have been extensively studied. A related study demonstrated that modifications to the pyridine structure could enhance antibacterial efficacy against various strains such as Staphylococcus aureus and Streptococcus pneumoniae. The introduction of fluorine atoms in similar compounds has been shown to improve binding affinity and bioactivity .

Photocatalytic Activity

Research indicates that 3-pyridinemethanol can undergo photocatalytic oxidation under UV light, leading to the formation of various products, including pyridine-3-carboxylic acid. This process has implications for environmental remediation and the synthesis of valuable chemical intermediates .

The mechanisms through which 3-pyridinemethanol exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial growth.

- Photocatalytic Reactions : The compound's ability to participate in photocatalytic reactions suggests it can generate reactive species that may contribute to its biological activity.

Case Studies

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-Pyridinemethanol derivatives with precise stereochemical control?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to ensure regioselectivity and enantiomeric purity. For example, palladium-catalyzed cross-coupling reactions (as in ) can be adapted for pyridine ring functionalization. Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating the (αR,4R) configuration. Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic analyses:

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the fluorophenyl and isopropyl groups.

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS, as in ).

- Chromatography : Use reverse-phase HPLC with UV detection to assess purity (>95% required for biological assays) .

Q. What experimental approaches are suitable for studying its potential biological activity?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinases or oxidoreductases) using fluorogenic substrates.

- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays).

- Metabolic stability : Use liver microsomes to evaluate metabolic degradation pathways .

Q. How to address solubility challenges in aqueous-based assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% final concentration) for initial dissolution.

- Surfactants : Add Tween-80 or cyclodextrins to improve dispersion.

- pH adjustment : Test buffered solutions (pH 6–8) to enhance ionization of the hydroxyphenyl group .

Advanced Research Questions

Q. How to integrate this compound into a theoretical framework for drug discovery?

- Methodological Answer : Link its structure-activity relationship (SAR) to computational models:

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., fluorophenyl interactions with hydrophobic pockets).

- QSAR : Develop quantitative models correlating substituent effects (e.g., isopropyl vs. propyl groups) with biological activity .

Q. What strategies resolve contradictions in observed vs. predicted reactivity?

- Methodological Answer :

- Mechanistic studies : Conduct kinetic isotope effects (KIE) or deuterium labeling to probe reaction pathways.

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates during synthesis.

- Theoretical validation : Compare experimental data with DFT-calculated transition states .

Q. How to design experiments for investigating its metabolic fate in vivo?

- Methodological Answer :

- Radiolabeling : Synthesize a ¹⁴C-labeled analog for tracking metabolite distribution.

- LC-MS/MS : Identify phase I/II metabolites using high-resolution mass spectrometry.

- Tissue imaging : Apply MALDI-TOF MS to map compound localization in animal models .

Q. What advanced separation techniques optimize purification of stereoisomers?

- Methodological Answer :

- Chiral SFC : Supercritical fluid chromatography with chiral stationary phases (e.g., amylose derivatives) offers high resolution for diastereomers.

- Crystallization screening : Use high-throughput platforms to identify conditions favoring (αR,4R) crystal formation.

- Membrane technologies : Explore nanofiltration for scalable enantiomer separation .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding data?

- Methodological Answer :

- Force field calibration : Re-parameterize AMBER or CHARMM force fields using experimental dipole moments (from microwave spectroscopy).

- Solvent effects : Include explicit solvent molecules in MD simulations to account for hydrophobic interactions.

- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with docking results .

Research Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.